N1,N12-Diacetylspermine

Catalog No.
S567905
CAS No.
61345-83-3
M.F
C14H30N4O2
M. Wt
286.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1,N12-Diacetylspermine

CAS Number

61345-83-3

Product Name

N1,N12-Diacetylspermine

IUPAC Name

N-[3-[4-(3-acetamidopropylamino)butylamino]propyl]acetamide

Molecular Formula

C14H30N4O2

Molecular Weight

286.41 g/mol

InChI

InChI=1S/C14H30N4O2/c1-13(19)17-11-5-9-15-7-3-4-8-16-10-6-12-18-14(2)20/h15-16H,3-12H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

NPDTUDWGJMBVEP-UHFFFAOYSA-N

SMILES

CC(=O)NCCCNCCCCNCCCNC(=O)C

Synonyms

diacetylspermine, N',N''-diacetylspermine

Canonical SMILES

CC(=O)NCCCNCCCCNCCCNC(=O)C

Biomarker for Cancer Diagnosis and Prognosis:

Studies have shown elevated levels of DiAcSpm in the urine of individuals diagnosed with certain cancers, particularly non-small-cell lung cancer (NSCLC) . This suggests DiAcSpm may serve as a non-invasive biomarker for cancer detection and potentially aid in monitoring disease progression. However, further research is needed to determine its effectiveness and specificity compared to existing diagnostic methods.

Investigation of Polyamine Metabolism:

DiAcSpm is a modified form of spermine, another polyamine crucial for various cellular processes. Studying the metabolism and regulation of DiAcSpm can provide insights into polyamine function and potentially uncover novel therapeutic targets related to polyamine dysregulation in various diseases .

N1,N12-Diacetylspermine, also known as N(1),N(12)-diacetylspermine, is a polyamine compound characterized by its unique structure featuring two acetyl groups attached to the nitrogen atoms at the N1 and N12 positions of the spermine backbone. The chemical formula for N1,N12-Diacetylspermine is C14H30N4O2C_{14}H_{30}N_{4}O_{2}, and it has a molecular weight of approximately 286.41 g/mol . This compound is classified under carboximidic acids and is present in various organisms, including bacteria and humans. Its detection in biological samples has led to interest in its potential as a biomarker for certain diseases, particularly cancers .

  • Increased polyamine synthesis: Cancer cells often exhibit rapid growth, which may lead to an increased demand for polyamines like DiAcSpm for essential cellular processes [].
  • Altered polyamine metabolism: Disruptions in the enzymes responsible for polyamine breakdown could contribute to DiAcSpm accumulation in cancer cells [].
  • Interaction with DNA/RNA: The positive charge of DiAcSpm allows it to interact with nucleic acids, potentially impacting gene expression or cell proliferation in cancer cells [].
, primarily involving its conversion to other polyamines. One significant reaction is catalyzed by peroxisomal N(1)-acetyl-spermine/spermidine oxidase, which oxidizes N1,N12-Diacetylspermine to produce N1-acetylspermidine, acetamidobutanal, and hydrogen peroxide . The general reaction can be summarized as follows:

N1 N12 Diacetylspermine+Oxygen+WaterN1 Acetylspermidine+3 Acetamidobutanal+Hydrogen peroxide\text{N1 N12 Diacetylspermine}+\text{Oxygen}+\text{Water}\rightarrow \text{N1 Acetylspermidine}+3\text{ Acetamidobutanal}+\text{Hydrogen peroxide}

This reaction highlights the role of N1,N12-Diacetylspermine in polyamine metabolism and its potential involvement in cellular processes.

Research indicates that N1,N12-Diacetylspermine exhibits significant biological activity, particularly in cancer biology. Elevated levels of this compound have been observed in the urine of patients with various cancers, including colorectal cancer and non-small-cell lung cancer. It has been suggested that N1,N12-Diacetylspermine may serve as a non-invasive biomarker for cancer detection and monitoring disease progression .

In vitro studies have demonstrated that N1,N12-Diacetylspermine promotes cell proliferation by regulating specific microRNAs and cellular pathways. For instance, it has been shown to upregulate cyclin D1 and cyclin E proteins, which are crucial for cell cycle progression . Furthermore, the compound appears to influence metabolic pathways by modulating ATP production in cancer cells .

The synthesis of N1,N12-Diacetylspermine can occur through various chemical methods, typically involving the acetylation of spermine or spermidine. The enzymatic pathway for its biosynthesis is not fully elucidated but is thought to involve specific enzymes such as spermidine synthase and spermine synthase. These enzymes facilitate the conversion of spermidine into spermine derivatives, including N1,N12-Diacetylspermine.

The primary applications of N1,N12-Diacetylspermine lie in medical diagnostics and research. Its potential as a biomarker for different cancers makes it valuable for non-invasive diagnostic tests. Elevated levels in urine samples have been correlated with tumor presence and progression, suggesting its utility in clinical settings for early cancer detection and monitoring treatment responses . Additionally, ongoing research aims to explore its therapeutic implications in targeting polyamine metabolism in cancer treatment.

N1,N12-Diacetylspermine interacts with various biological molecules due to its positive charge at physiological pH. This property allows it to bind with negatively charged macromolecules such as DNA and RNA, potentially influencing gene expression and cellular signaling pathways. Studies have indicated that it may modulate the activity of specific enzymes involved in polyamine metabolism, further illustrating its role in cellular regulation .

N1,N12-Diacetylspermine shares structural similarities with other polyamines but is unique due to its specific acetylation pattern. Below are some similar compounds:

Compound NameStructure/CharacteristicsUnique Features
SpermineA polyamine with four amines; no acetyl groupsPrecursor to N1,N12-Diacetylspermine
SpermidineA polyamine with three amines; one less than spermineIntermediate in polyamine biosynthesis
N1-AcetylspermidineAcetylated form of spermidine; one acetyl groupPrecursor to N1,N12-Diacetylspermine
PutrescineA simpler polyamine with two aminesBasic building block for polyamines

The unique aspect of N1,N12-Diacetylspermine lies in its dual acetylation at both terminal amines (N1 and N12), which distinguishes it from other polyamines and contributes to its specific biological activities.

Physical Description

Solid

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

286.23687621 g/mol

Monoisotopic Mass

286.23687621 g/mol

Heavy Atom Count

20

Other CAS

61345-83-3

Wikipedia

N(1),N(12)-diacetylspermine

Dates

Modify: 2024-04-14

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